molecular formula C8H12N4O B15263529 5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide

5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide

Cat. No.: B15263529
M. Wt: 180.21 g/mol
InChI Key: OQWNEOKJPLKTTM-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C₈H₁₂N₄O It is a derivative of pyridine carboxamide and features a dimethylhydrazinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide typically involves the condensation of 2-chloronicotinic acid with 2,2-dimethylhydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using recrystallization or column chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylhydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridine carboxamide derivatives.

Scientific Research Applications

5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of ureolytic bacteria, making it a potential candidate for treating infections caused by these bacteria .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxamide: A simpler derivative without the dimethylhydrazinyl group.

    5-Chloropyridine-2-carboxamide: Contains a chlorine atom instead of the dimethylhydrazinyl group.

    Pyridine-2-carboxylic acid: The carboxylic acid derivative of pyridine.

Uniqueness

5-(2,2-Dimethylhydrazin-1-yl)pyridine-2-carboxamide is unique due to the presence of the dimethylhydrazinyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and provides a unique scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-(2,2-dimethylhydrazinyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H12N4O/c1-12(2)11-6-3-4-7(8(9)13)10-5-6/h3-5,11H,1-2H3,(H2,9,13)

InChI Key

OQWNEOKJPLKTTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC1=CN=C(C=C1)C(=O)N

Origin of Product

United States

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